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molecular formula C9H9NO2S B8611807 (Toluene-2-sulphonyl)-acetonitrile

(Toluene-2-sulphonyl)-acetonitrile

Cat. No. B8611807
M. Wt: 195.24 g/mol
InChI Key: ZMAUEMGCCPSKEV-UHFFFAOYSA-N
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Patent
US06194410B1

Procedure details

2.2 ml (34.5 mmol) of chloroacetonitrile were added to a suspension of 4.5 g (28.8 mmol) of toluene-2-sulphinic acid sodium salt in 100 ml of DMF and stirred at 1000 for 1 hr. The reaction solution was evaporated and the residue was partitioned between H2O and CH2Cl2. The aqueous phase was washed three times with CH2Cl2. The combined organic phases were washed once with H2O, dried (MgSO4). filtered and evaporated. Chromatography (SiO2, CH2Cl2) yielded 2.9 g (50%) of (toluene-2-sulphonyl)-acetonitrile as a colorless oil.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]#[N:4].[Na+].[C:6]1([CH3:15])[C:7]([S:12]([O-:14])=[O:13])=[CH:8][CH:9]=[CH:10][CH:11]=1>CN(C=O)C>[C:6]1([CH3:15])[C:7]([S:12]([CH2:2][C:3]#[N:4])(=[O:14])=[O:13])=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
ClCC#N
Name
Quantity
4.5 g
Type
reactant
Smiles
[Na+].C=1(C(=CC=CC1)S(=O)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred at 1000 for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between H2O and CH2Cl2
WASH
Type
WASH
Details
The aqueous phase was washed three times with CH2Cl2
WASH
Type
WASH
Details
The combined organic phases were washed once with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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